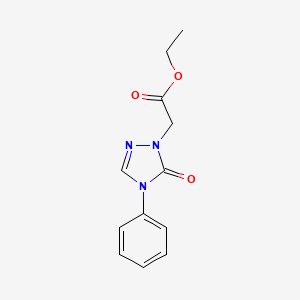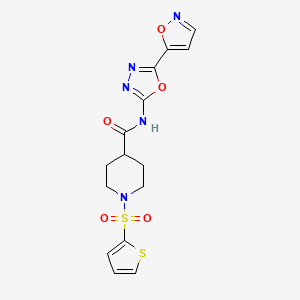
ethyl 2-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate is a chemical compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The compound features a phenyl group attached to a triazole ring, which is further esterified with ethyl acetate.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with ethyl chloroacetate in the presence of a base such as triethylamine.
Hydrolysis and Esterification: Another method includes the hydrolysis of the corresponding amide followed by esterification with ethanol under acidic conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound can be synthesized using a batch process where reactants are added sequentially under controlled conditions to ensure high yield and purity.
Continuous Flow Process: Alternatively, a continuous flow process can be employed to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivative.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Carboxylic Acids: Resulting from oxidation reactions.
Amine Derivatives: Resulting from reduction reactions.
Substitution Products: Various derivatives formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate has found applications in several scientific research areas:
Medicine: It has been studied for its potential antiviral, antibacterial, and anticancer properties.
Agriculture: The compound is used in the development of new pesticides and herbicides due to its biological activity.
Material Science: It is utilized in the synthesis of advanced materials with specific properties.
Wirkmechanismus
The compound exerts its effects through various molecular targets and pathways:
Antiviral Activity: It may inhibit viral replication by interfering with viral enzymes or proteins.
Antibacterial Activity: It can disrupt bacterial cell walls or inhibit essential bacterial enzymes.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate is compared with other similar compounds such as:
Ethyl 2-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoate: Similar structure but with a propyl group instead of an ethyl group.
Ethyl 2-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)butanoate: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: The presence of the phenyl group and the specific esterification with ethyl acetate contribute to its unique chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable target for further research and development.
Eigenschaften
IUPAC Name |
ethyl 2-(5-oxo-4-phenyl-1,2,4-triazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-18-11(16)8-15-12(17)14(9-13-15)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFVUMWKMVNNJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)N(C=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2946982.png)
![2-Chloro-N-[(2-methoxyphenyl)methyl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2946984.png)

![5-Bromo-2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2946988.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide](/img/structure/B2946992.png)
![N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2946993.png)
![methyl 2-[N-(cyanomethyl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)formamido]acetate](/img/structure/B2946995.png)

![2-{[1-(4-Fluoro-3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2946997.png)
![2-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2946998.png)
![1-[2-(Adamantan-1-YL)ethoxy]-3-(pyrrolidin-1-YL)propan-2-OL hydrochloride](/img/structure/B2946999.png)


